molecular formula C11H10N2O2 B15069625 2-Ethyl-3-nitroquinoline

2-Ethyl-3-nitroquinoline

Cat. No.: B15069625
M. Wt: 202.21 g/mol
InChI Key: BJEOXPWZHDEDBC-UHFFFAOYSA-N
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Description

2-Ethyl-3-nitroquinoline is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of an ethyl group at the second position and a nitro group at the third position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-nitroquinoline typically involves the nitration of 2-ethylquinoline. This can be achieved through the reaction of 2-ethylquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the third position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions that are ortho or para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Various electrophiles such as halogens, alkyl groups, and acyl groups.

Major Products Formed:

    Reduction: 2-Ethyl-3-aminoquinoline.

    Oxidation: Quinoline N-oxide derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-Ethyl-3-nitroquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its pharmacological activities.

Comparison with Similar Compounds

2-Ethyl-3-nitroquinoline can be compared with other quinoline derivatives such as:

    2-Methyl-3-nitroquinoline: Similar structure but with a methyl group instead of an ethyl group.

    3-Nitroquinoline: Lacks the ethyl group at the second position.

    2-Ethylquinoline: Lacks the nitro group at the third position.

Uniqueness: The presence of both the ethyl and nitro groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-ethyl-3-nitroquinoline

InChI

InChI=1S/C11H10N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7H,2H2,1H3

InChI Key

BJEOXPWZHDEDBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]

Origin of Product

United States

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